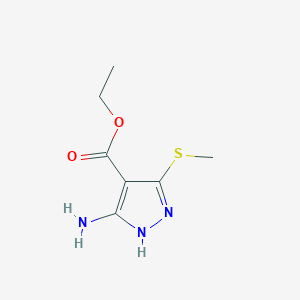

ethyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate

Übersicht

Beschreibung

Ethyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered rings containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an amino group at position 5, a methylthio group at position 3, and an ethyl ester group at position 4. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate can be synthesized through various synthetic routes. One common method involves the reaction of hydrazinecarbothioamides with ethyl acetoacetate in the presence of a base such as triethylamine. The reaction typically proceeds in ethanol as a solvent and requires heating to reflux conditions .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of catalysts and optimized reaction conditions to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Palladium on carbon (Pd/C), hydrogen gas

Substitution: Alkyl halides, bases like sodium hydride (NaH)

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amines

Substitution: Alkylated derivatives

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anti-inflammatory and Analgesic Properties

Ethyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate has been investigated for its potential as a non-steroidal anti-inflammatory drug (NSAID). Research indicates that it exhibits significant analgesic and anti-inflammatory activities comparable to traditional NSAIDs but with reduced ulcerogenic potential. In vivo studies have demonstrated that certain derivatives of this compound can reduce inflammation and pain effectively at doses as low as 25 mg/kg .

Mechanism of Action

The compound interacts with the muscarinic acetylcholine receptor 1-G11 protein complex, potentially mitigating arecoline-induced toxicity in model organisms such as Drosophila melanogaster . Additionally, it inhibits key enzymes involved in inflammatory pathways, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), thereby reducing the production of pro-inflammatory mediators .

Biological Applications

Antimicrobial and Antiviral Activities

Studies have also explored the antimicrobial and antiviral properties of this compound. It has shown efficacy against various pathogens, indicating potential for use in treating infectious diseases .

Antitumor Activity

Preliminary investigations suggest that this compound may possess antitumor properties, warranting further research into its applicability in oncology .

Industrial Applications

Materials Science

In materials science, this compound is utilized in the synthesis of novel materials with specific electrical and optical properties. Its unique chemical structure allows for modifications that enhance conductivity and fluorescence, making it suitable for applications in electronic devices and sensors .

Case Study 1: Analgesic Activity

A study conducted by Thore et al. synthesized a series of ethyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylates and evaluated their analgesic effects. The results indicated that compounds with specific substituents exhibited up to 57% reduction in pain response compared to control groups .

| Compound | Analgesic Activity (%) | Ulcer Index |

|---|---|---|

| 3a | 56.57 | 0.95 |

| 3c | 52.63 | 0.90 |

| Diclofenac Sodium | 63.15 | Reference |

Case Study 2: Anti-inflammatory Effects

Research assessing the anti-inflammatory efficacy of this compound showed a substantial decrease in pro-inflammatory cytokines such as TNF-α and IL-1 in treated immune cells . This underscores its potential utility in managing inflammatory conditions.

Wirkmechanismus

The mechanism of action of ethyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), leading to reduced production of pro-inflammatory mediators such as prostaglandins and nitric oxide . This inhibition is achieved through binding to the active sites of these enzymes, thereby preventing substrate access and subsequent catalytic activity .

Vergleich Mit ähnlichen Verbindungen

Ethyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate can be compared with other pyrazole derivatives such as:

Ethyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxamide: Similar structure but with a carboxamide group instead of a carboxylate group.

Ethyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxaldehyde: Contains an aldehyde group at position 4.

Ethyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylic acid: Features a carboxylic acid group at position 4.

These compounds share similar core structures but differ in their functional groups, which can significantly impact their chemical reactivity and biological activity. This compound is unique due to its specific combination of functional groups, which contribute to its distinct properties and applications .

Biologische Aktivität

Ethyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an in-depth overview of its biological activity, including its mechanism of action, biochemical properties, and applications in research.

Target Interaction

The primary target for this compound is the muscarinic acetylcholine receptor 1-G11 protein complex . This interaction may suppress the action of arecoline, a chemical derived from the areca nut, thereby providing protective effects against arecoline-induced toxicity in model organisms such as Drosophila melanogaster .

Biochemical Pathways

The compound has been shown to inhibit key enzymes involved in inflammatory processes, specifically:

- Cyclooxygenase-2 (COX-2)

- Inducible Nitric Oxide Synthase (iNOS)

These interactions lead to a reduction in pro-inflammatory mediators such as TNF-α and IL-1, indicating its potential as an anti-inflammatory agent .

Anti-inflammatory and Analgesic Properties

Research has demonstrated that this compound exhibits moderate analgesic and anti-inflammatory activities. In studies involving acetic acid-induced writhing tests in mice, the compound showed significant analgesic effects comparable to traditional NSAIDs .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Analgesic | Moderate activity similar to aspirin | |

| Anti-inflammatory | Inhibition of COX-2 and iNOS | |

| Cytotoxicity | EC50 > 200 μg/ml (non-toxic to Vero cells) |

Research Applications

This compound has various applications across different fields:

Medicinal Chemistry

The compound is being investigated for its potential use in drug development as a non-steroidal anti-inflammatory drug (NSAID) with fewer side effects compared to traditional options .

Industrial Applications

It serves as a building block for synthesizing more complex heterocyclic compounds and is utilized in developing materials with specific properties like conductivity and fluorescence .

Case Studies

Several studies have explored the biological effects of this compound:

- In Vivo Studies : A study examined the analgesic and anti-inflammatory effects using various animal models. The results indicated significant reductions in pain response and inflammation markers when administered at specific dosages .

- In Vitro Cytotoxicity : The cytotoxic effects were evaluated on Vero cells, showing no significant toxicity up to concentrations of 200 μg/ml. This indicates a favorable safety profile for further pharmacological development .

Eigenschaften

IUPAC Name |

ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2S/c1-3-12-7(11)4-5(8)9-10-6(4)13-2/h3H2,1-2H3,(H3,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHMFBKSVLSRJAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NN=C1SC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.